molecular formula C16H17NO6S B2465062 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid CAS No. 1018127-76-8

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2465062
CAS No.: 1018127-76-8
M. Wt: 351.37
InChI Key: YAGHPFJSMMVVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C16H18N2O6S. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethoxy-4-methylbenzenesulfonamido group. It is a white to almost white solid that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The mixture is heated to the reaction temperature, and the product is obtained after several hours of reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes and pigments due to its structural properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,5-dimethoxybenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.

    2,5-Dimethoxybenzenesulfonamide: Lacks the methyl and benzoic acid groups.

    4-Methyl-2,5-dimethoxybenzenesulfonamide: Similar but without the benzoic acid group.

Uniqueness

4-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is unique due to the combination of its benzoic acid and sulfonamide functionalities.

Properties

IUPAC Name

4-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-10-8-14(23-3)15(9-13(10)22-2)24(20,21)17-12-6-4-11(5-7-12)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHPFJSMMVVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.